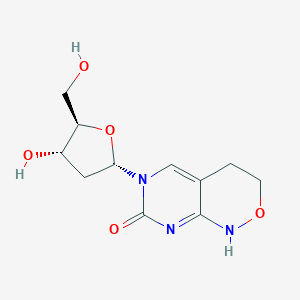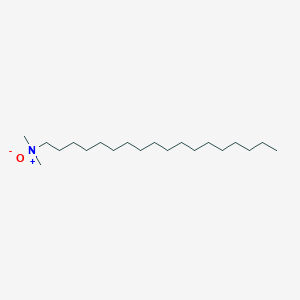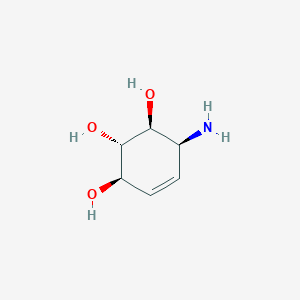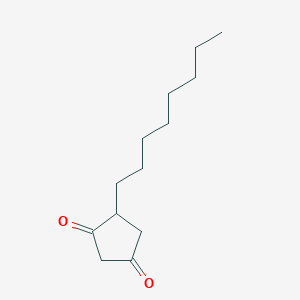
Hexbutinol methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexbutinol methiodide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium compound that has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Hexbutinol methiodide has several potential applications in scientific research. It has been used as a cholinergic agonist, which means that it can stimulate the activity of the neurotransmitter acetylcholine. This property makes it useful in studying the role of acetylcholine in various physiological processes, such as muscle contraction, memory formation, and attention.
Mecanismo De Acción
The mechanism of action of hexbutinol methiodide involves its ability to bind to and activate muscarinic acetylcholine receptors. These receptors are found in various tissues, including the brain, heart, and smooth muscle. Activation of these receptors leads to the release of intracellular calcium, which results in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Hexbutinol methiodide has several biochemical and physiological effects. It can stimulate the contraction of smooth muscle, increase heart rate, and increase salivary secretion. It also has effects on the central nervous system, including improving memory and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hexbutinol methiodide in lab experiments is its ability to selectively activate muscarinic acetylcholine receptors. This property allows researchers to study the specific effects of acetylcholine on various physiological processes. However, one limitation of using hexbutinol methiodide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on hexbutinol methiodide. One area of interest is its potential therapeutic applications, such as in the treatment of memory disorders or smooth muscle disorders. Another area of interest is its use as a tool in neuroscience research, such as in studying the role of acetylcholine in various brain functions.
Conclusion
In conclusion, hexbutinol methiodide is a chemical compound that has several potential applications in scientific research. Its ability to selectively activate muscarinic acetylcholine receptors makes it useful in studying various physiological processes. However, its potential toxicity limits its use in certain experiments. Further research is needed to explore its potential therapeutic applications and its use as a tool in neuroscience research.
Métodos De Síntesis
Hexbutinol methiodide can be synthesized through various methods, including the reaction of hexbutinol with methyl iodide. The reaction occurs in the presence of a base, such as potassium hydroxide, and results in the formation of hexbutinol methiodide. Another method involves the reaction of hexbutinol with iodomethane in the presence of a catalyst, such as silver oxide.
Propiedades
Número CAS |
127471-24-3 |
|---|---|
Nombre del producto |
Hexbutinol methiodide |
Fórmula molecular |
C22H32INO |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-(1-methylpiperidin-1-ium-1-yl)-1-phenylbut-2-yn-1-ol;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-23(17-9-4-10-18-23)19-11-16-22(24,20-12-5-2-6-13-20)21-14-7-3-8-15-21;/h2,5-6,12-13,21,24H,3-4,7-10,14-15,17-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
VFEWHDJIFYGWGC-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
SMILES canónico |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Sinónimos |
1-(4-cyclohexyl-4-hydroxy-2-butynyl-4-phenyl)-1-methylpiperidinium iodide hexbutinol methiodide hexbutinol methiodide, (R)-isomer hexbutinol methiodide, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




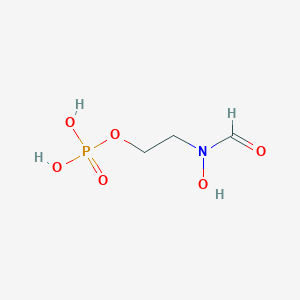
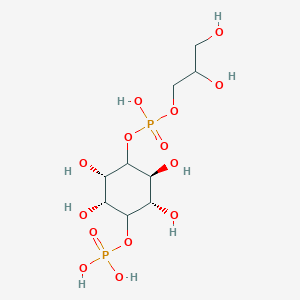
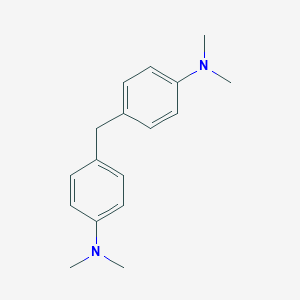
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
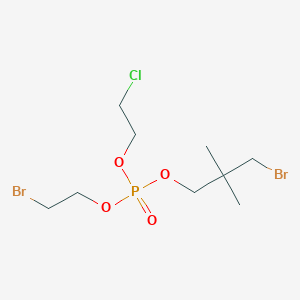
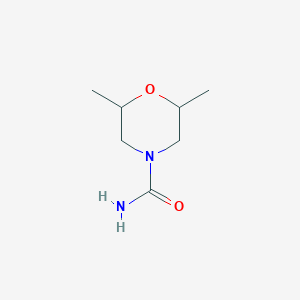
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)


